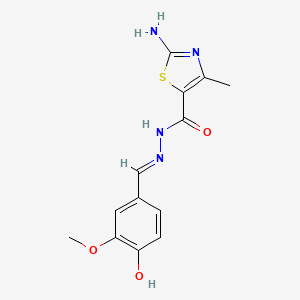

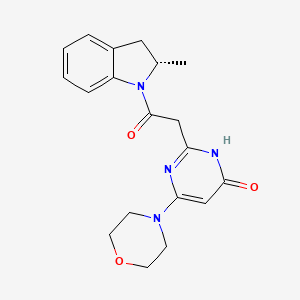

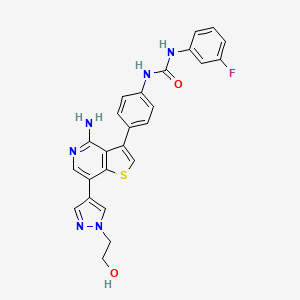

(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one

Übersicht

Beschreibung

SAR-260301 ist ein potenter und selektiver Inhibitor des Enzyms Phosphoinositid-3-Kinase Beta (PI3Kβ). Diese Verbindung hat ein erhebliches Potenzial in der Behandlung von Krebs gezeigt, insbesondere bei Krebserkrankungen, die einen Defekt im Phosphatase- und Tensin-Homolog (PTEN)-Protein aufweisen. SAR-260301 ist bekannt für seine hohe Selektivität und orale Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Wirkmechanismus

Target of Action

SAR-260301, also known as “(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one”, is a potent and selective inhibitor of the Phosphoinositide 3-kinase beta (PI3Kβ) . PI3Kβ is the dominant isoform for PI3K activity in many phosphatase and tensin homolog (PTEN)-deficient tumor models .

Mode of Action

SAR-260301 acts as an ATP-competitive inhibitor, selectively inhibiting PI3Kβ lipid kinase activity . It shows moderate inhibitory activity against PI3Kδ and VPS34, but has no inhibitory activity against PI3Kγ .

Biochemical Pathways

The PI3K-AKT pathway, one of the most important signaling networks in cancer, is majorly affected by SAR-260301 . This compound blocks PI3K pathway signaling preferentially in PTEN-deficient cells .

Pharmacokinetics

In a first-in-human study, pharmacologically active concentrations of SAR-260301 were reached, but the compound was rapidly cleared . The effect of food on the pharmacokinetics of SAR-260301 was also evaluated, and it was found that food further decreased SAR-260301 exposure .

Result of Action

SAR-260301 demonstrates significant in vivo activity in a UACC-62 xenograft model in mice . It has moderate antitumor activity as a single agent and shows synergistic antitumor activity when combined with Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated human melanoma tumor models .

Action Environment

It’s worth noting that the compound’s pharmacokinetics, including its rapid clearance and decreased exposure with food, could be influenced by various environmental factors .

Biochemische Analyse

Biochemical Properties

SAR-260301 plays a crucial role in biochemical reactions by selectively inhibiting PI3Kβ. This inhibition is achieved through ATP-competitive binding, with an IC50 value of 23 nM . SAR-260301 interacts with several biomolecules, including PI3Kβ, PI3Kδ, and VPS34, though it shows a higher selectivity for PI3Kβ. The compound inhibits PI3Kβ lipid kinase activity, which is essential for the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway . By inhibiting PI3Kβ, SAR-260301 effectively reduces the downstream signaling events mediated by this pathway, thereby impacting cellular functions such as growth and survival.

Cellular Effects

SAR-260301 exerts significant effects on various cell types and cellular processes. In PTEN-deficient cells, the compound preferentially inhibits the PI3K pathway, leading to reduced cell proliferation and survival . SAR-260301 has demonstrated moderate antitumor activity as a single agent and shows synergistic effects when combined with other inhibitors such as Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated melanoma models . The compound influences cell signaling pathways by inhibiting the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of SAR-260301 involves its selective inhibition of PI3Kβ through ATP-competitive binding. This binding prevents the kinase from phosphorylating its substrates, thereby blocking the production of PIP3 . The inhibition of PIP3 production leads to a decrease in AKT phosphorylation, which in turn affects various downstream signaling pathways involved in cell growth, proliferation, and survival . SAR-260301’s selectivity for PI3Kβ over other isoforms such as PI3Kα, PI3Kγ, and PI3Kδ is attributed to its unique binding interactions with the ATP-binding pocket of PI3Kβ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SAR-260301 have been observed to change over time. The compound demonstrates sustained inhibition of the PI3K pathway for several hours post-administration . In in vivo studies, SAR-260301 has shown significant antitumor activity in xenograft models, with tumor growth inhibition observed over a period of 15 days . The stability and degradation of SAR-260301 in laboratory settings have not been extensively documented, but its sustained pathway inhibition suggests a relatively stable profile.

Dosage Effects in Animal Models

The effects of SAR-260301 vary with different dosages in animal models. In mice, oral administration of SAR-260301 at a dose of 150 mg/kg resulted in significant tumor growth inhibition without signs of toxicity or body weight loss . Higher doses have been associated with dose-limiting toxicities such as pneumonitis and increased γ-glutamyltransferase levels . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic use, though careful dose optimization is necessary to minimize adverse effects.

Metabolic Pathways

SAR-260301 is involved in metabolic pathways related to the PI3K signaling cascade. By inhibiting PI3Kβ, the compound affects the production of PIP3 and subsequent activation of AKT . This inhibition disrupts various metabolic processes regulated by the PI3K-AKT pathway, including glucose metabolism, protein synthesis, and lipid metabolism . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its effects on PI3Kβ activity.

Transport and Distribution

The transport and distribution of SAR-260301 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s oral bioavailability allows it to be effectively distributed throughout the body . In cellular contexts, SAR-260301 is likely transported via passive diffusion and possibly through active transport mechanisms involving specific transporters . The compound’s distribution within tissues and its accumulation in target cells contribute to its therapeutic efficacy.

Subcellular Localization

SAR-260301’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3Kβ and other components of the PI3K pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinase to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing SAR-260301 to specific cellular compartments, though detailed studies on its subcellular localization are limited .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAR-260301 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von SAR-260301 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Kosteneffizienz und Effizienz optimiert und beinhaltet häufig kontinuierliche Fließreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS)-Analyse .

Chemische Reaktionsanalyse

Arten von Reaktionen

SAR-260301 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: SAR-260301 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können SAR-260301 in seine reduzierten Formen umwandeln.

Substitution: SAR-260301 kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide und Amine unter kontrollierten Temperaturen und pH-Werten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

SAR-260301 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den PI3K-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.

Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der PI3Kβ-Hemmung auf Zellproliferation, Überleben und Apoptose zu untersuchen.

Medizin: Als potenzielles Therapeutikum für PTEN-defiziente Krebserkrankungen, einschließlich Melanom und Prostatakrebs, untersucht.

Industrie: In der Entwicklung neuer PI3Kβ-Inhibitoren und verwandter Verbindungen für pharmazeutische Anwendungen eingesetzt .

Wirkmechanismus

SAR-260301 entfaltet seine Wirkung durch selektive Hemmung des PI3Kβ-Enzyms. Diese Hemmung stört den PI3K-AKT-Signalweg, der für Zellwachstum, Überleben und Proliferation entscheidend ist. Durch Blockierung dieses Signalwegs induziert SAR-260301 Apoptose und hemmt das Tumorwachstum in PTEN-defizienten Krebszellen. Die hohe Selektivität der Verbindung für PI3Kβ gegenüber anderen Isoformen gewährleistet minimale Off-Target-Effekte und eine verbesserte therapeutische Wirksamkeit .

Analyse Chemischer Reaktionen

Types of Reactions

SAR-260301 undergoes various chemical reactions, including:

Oxidation: SAR-260301 can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert SAR-260301 to its reduced forms.

Substitution: SAR-260301 can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides and amines under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

SAR-260301 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K pathway and its role in various cellular processes.

Biology: Employed in cell-based assays to investigate the effects of PI3Kβ inhibition on cell proliferation, survival, and apoptosis.

Medicine: Explored as a potential therapeutic agent for PTEN-deficient cancers, including melanoma and prostate cancer.

Industry: Utilized in the development of new PI3Kβ inhibitors and related compounds for pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PI-103: Ein dualer Inhibitor von PI3K und Mammalian Target of Rapamycin (mTOR).

GDC-0941: Ein selektiver Inhibitor von PI3Kα und PI3Kδ.

BKM120: Ein Pan-PI3K-Inhibitor mit Aktivität gegen mehrere PI3K-Isoformen.

Einzigartigkeit von SAR-260301

SAR-260301 zeichnet sich durch seine hohe Selektivität für PI3Kβ aus, wodurch es besonders effektiv bei der Behandlung von PTEN-defizienten Krebserkrankungen ist. Im Gegensatz zu anderen Inhibitoren, die mehrere PI3K-Isoformen ansprechen, reduziert die Spezifität von SAR-260301 das Risiko von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .

Eigenschaften

IUPAC Name |

2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260612-13-2 | |

| Record name | SAR-260301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAR-260301 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

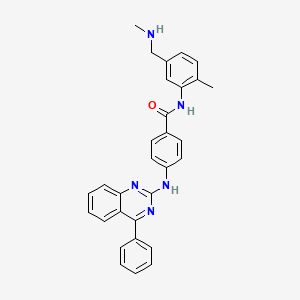

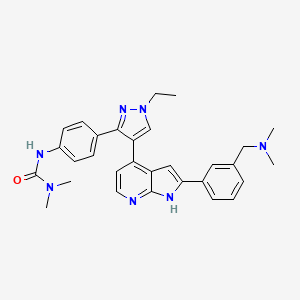

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)